molecular formula C19H12F10N2O2 B3168722 Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) CAS No. 932710-48-0

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)

Cat. No.: B3168722
CAS No.: 932710-48-0
M. Wt: 490.3 g/mol
InChI Key: YAGVMVPKFZBARN-IBLZLIEZSA-N
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Description

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) is a fluorinated oxime derivative characterized by a glutaraldehyde backbone substituted with two O-pentafluorophenylmethyloxime groups. The pentafluorophenyl (PFP) substituents introduce strong electron-withdrawing properties, while the oxime (-N-O-) linkages provide chelating and crosslinking capabilities. This compound is typically utilized in advanced material synthesis, specialty polymer crosslinking, and as a precursor for fluorinated organic frameworks due to its stability and reactivity .

Properties

IUPAC Name

(E)-N,N'-bis[(2,3,4,5,6-pentafluorophenyl)methoxy]pentane-1,5-diimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F10N2O2/c20-10-8(11(21)15(25)18(28)14(10)24)6-32-30-4-2-1-3-5-31-33-7-9-12(22)16(26)19(29)17(27)13(9)23/h4-5H,1-3,6-7H2/b30-4+,31-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGVMVPKFZBARN-IBLZLIEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F)CC=NOCC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F)C/C=N/OCC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932710-48-0
Record name Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) typically involves the reaction of glutaraldehyde with O-pentafluorophenylmethyloxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from the reactions of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) has a wide range of applications in scientific research, including:

    Chemistry: Used as an analytical standard in chromatography and other analytical techniques.

    Biology: Employed in the study of biological molecules and their interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) involves its interaction with specific molecular targets. The compound can form covalent bonds with certain functional groups in biological molecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific application and the target molecules .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic behavior of fluorinated aryl groups in Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) can be contrasted with non-fluorinated analogs. For example:

  • Bis-(4-methoxyphenyl)aminophenyl chromophores exhibit a λmax of 745 nm, slightly blue-shifted compared to dialkylaminophenyl counterparts (753 nm in YLD156) due to the electron-donating methoxy groups. In contrast, the electron-withdrawing PFP groups in the target compound likely induce a significant red shift in charge-transfer bands compared to methoxy or alkyl-substituted systems .
  • The high-energy absorption band at 500 nm observed in dianisyl-substituted compounds (e.g., bis-(4-methoxyphenyl) derivatives) is absent in non-fluorinated analogs like YLD156, suggesting that fluorinated substituents could further modulate optical properties .

Functional Group Variations

The oxime (-N-O-) group in Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) differs from other bridging groups in similar compounds:

  • Bisphenol A derivatives (e.g., 2,2-bis-(4-hydroxyphenyl)-propane) feature hydroxyl groups, enabling hydrogen bonding but lacking the chelating capacity of oximes.
  • Sulfone or sulfoxide-linked bisphenols (e.g., bis-(3,5-dimethyl-4-hydroxyphenyl)-sulfone) exhibit higher thermal stability but reduced reactivity compared to oxime-linked systems, which are more prone to hydrolysis or nucleophilic attack .

Fluorinated vs. Non-Fluorinated Analogs

The PFP groups enhance hydrophobicity and chemical inertness, contrasting with:

  • Hydroquinone-based polymers, which lack fluorination and show lower resistance to oxidative degradation.

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents/Functional Groups Key Properties Reference
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) PFP, oxime High electronegativity, chelating ability
Bis-(4-methoxyphenyl)aminophenyl chromophore A Methoxy, amine λmax = 745 nm, blue-shifted absorption
YLD156 (dialkylaminophenyl chromophore) Alkyl, amine λmax = 753 nm, broader charge-transfer band
Bisphenol A Hydroxyl, propane Hydrogen bonding, moderate thermal stability
Bis-(3,5-dimethyl-4-hydroxyphenyl)-sulfone Sulfone, hydroxyl High thermal stability (>300°C)

Biological Activity

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) is a compound that has garnered attention in various fields, particularly in biological research due to its unique chemical structure and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C19H12F10N2O2
CAS Number: 932710-48-0

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) is characterized by its dialdehyde backbone, which is modified with pentafluorophenylmethyloxime groups. This modification enhances its reactivity and potential biological interactions.

The biological activity of glutaraldehyde bis-(O-pentafluorophenylmethyloxime) can be attributed to several mechanisms:

  • Cross-linking Activity: The compound acts as a cross-linking agent, which can modify proteins and nucleic acids, influencing cellular functions and signaling pathways.
  • Reactive Oxygen Species (ROS) Generation: It has been shown to induce oxidative stress in cells, leading to apoptosis in certain contexts .
  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes, affecting metabolic pathways crucial for cell survival and proliferation .
PropertyValue
Molecular Weight404.29 g/mol
SolubilitySoluble in organic solvents
pH StabilityStable at neutral pH
ToxicityModerate (requires handling with care)

Antimicrobial Properties

Research indicates that glutaraldehyde derivatives exhibit significant antimicrobial activity. A study demonstrated that glutaraldehyde bis-(O-pentafluorophenylmethyloxime) effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Cytotoxic Effects

In vitro studies have shown that this compound induces cytotoxic effects on cancer cell lines. The mechanism involves the generation of ROS and subsequent activation of apoptotic pathways. For instance, a case study involving human breast cancer cells revealed that exposure to the compound resulted in increased apoptosis markers and decreased cell viability .

Case Studies

  • Study on Antimicrobial Efficacy:
    • Objective: To evaluate the antimicrobial properties against Escherichia coli and Staphylococcus aureus.
    • Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating strong antimicrobial potential.
  • Cytotoxicity Assessment:
    • Objective: To assess the effects on MCF-7 breast cancer cells.
    • Results: Treatment with 100 µM of the compound resulted in a 70% reduction in cell viability after 24 hours, accompanied by increased levels of apoptotic markers such as caspase-3 activation.

Discussion

The biological activity of glutaraldehyde bis-(O-pentafluorophenylmethyloxime) highlights its potential applications in medical and industrial fields. Its ability to act as a cross-linking agent opens avenues for its use in drug delivery systems and tissue engineering. However, the associated cytotoxicity necessitates careful consideration regarding its therapeutic window.

Q & A

Q. Table 1. Key Safety Classifications

Hazard TypeClassification Criteria (Concentration ≥0.1%)Reference Guidelines
CarcinogenicityIARC Group 2B, ACGIH A3
MutagenicityAmes test positive (+S9 metabolic activation)
Environmental PersistencePBT/vPvB assessment required

Q. Table 2. Synthetic Optimization Parameters (Flow Chemistry)

ParameterOptimal RangeMonitoring Technique
Residence Time5–10 minInline UV/Vis
Temperature25–30°CThermocouple feedback
Reagent Ratio1:1.05 (aldehyde:amine)FTIR

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)
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Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.